molecular formula C31H30N2O4 B611409 TMP778 CAS No. 1422053-04-0

TMP778

Cat. No.: B611409
CAS No.: 1422053-04-0
M. Wt: 494.59
InChI Key: DIURRJOJDQOMFC-IOWSJCHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TMP778 is a selective inhibitor of the retinoid-related orphan receptor gamma t (RORγt), a transcription factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells. Th17 cells are involved in the pathogenesis of various autoimmune diseases, making this compound a valuable compound for research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: TMP778 is synthesized through a series of chemical reactions involving the formation of a benzhydryl amide moiety and an electron-rich heterocycle (isoxazole). The synthetic route typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: TMP778 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the oxidation state of specific atoms within the molecule .

Scientific Research Applications

TMP778 has a wide range of scientific research applications, particularly in the fields of immunology, biology, and medicine:

Mechanism of Action

TMP778 exerts its effects by binding to the ligand-binding domain of RORγt, thereby inhibiting its activity. This inhibition prevents RORγt from activating the transcription of Th17 cell signature genes, such as interleukin-17 (IL-17). By blocking the production of IL-17, this compound reduces the inflammatory response mediated by Th17 cells .

Molecular Targets and Pathways:

    Molecular Targets: RORγt is the primary molecular target of this compound.

    Pathways Involved: The compound affects the differentiation and function of Th17 cells by modulating the RORγt-dependent transcriptional network. .

Comparison with Similar Compounds

    TMP920: Another potent RORγt inhibitor with a similar structure to TMP778.

    GSK805: A selective RORγt inhibitor developed by GlaxoSmithKline.

    Digoxin: A cardiac glycoside that also inhibits RORγt activity.

    SR1001: A synthetic compound that acts as a dual inhibitor of RORγt and RORα.

Uniqueness of this compound: this compound is unique due to its high potency and selectivity for RORγt. It has demonstrated significant efficacy in preclinical models of autoimmune diseases, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

2-[2-[(S)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIURRJOJDQOMFC-IOWSJCHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)[C@H](C5=C(ON=C5C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TMP778
Reactant of Route 2
Reactant of Route 2
TMP778
Reactant of Route 3
Reactant of Route 3
TMP778
Reactant of Route 4
Reactant of Route 4
TMP778
Reactant of Route 5
Reactant of Route 5
TMP778
Reactant of Route 6
Reactant of Route 6
TMP778

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.